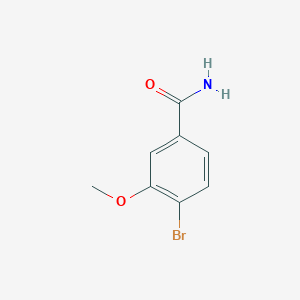

4-Bromo-3-methoxybenzamide

説明

Synthesis Analysis

The synthesis of compounds similar to 4-Bromo-3-methoxybenzamide often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, where 3-aminophenol reacts with 4-methoxybenzoyl chloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another example includes the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, and esterification processes (Bing-he, 2008).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for instance, has been elucidated using X-ray diffraction and DFT calculations, revealing the effects of intermolecular interactions on the geometry of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound often utilize C-H activation for constructing complex molecules. For example, Rh(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides demonstrate the synthetic utility of such compounds (Xu et al., 2018).

Physical Properties Analysis

Understanding the physical properties of this compound, such as solubility, melting point, and crystalline structure, is essential for its application. The crystal structure of related compounds shows polymorphism and the significance of hydrogen bonding in defining their structural arrangement (Yasuoka et al., 1969).

科学的研究の応用

Antioxidant Properties : A study discovered nitrogen-containing bromophenols, including derivatives similar to 4-Bromo-3-methoxybenzamide, from the marine red alga Rhodomela confervoides. These compounds showed potent scavenging activity against radicals, indicating potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Pharmacokinetics and Bioavailability : Research on bromopride, a compound structurally similar to this compound, evaluated its pharmacokinetics and bioavailability in various pharmaceutical formulations. The study found that the bioavailability of bromopride is around 70%, increasing to about 90% after multiple administrations (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).

Radiosynthesis for Medical Imaging : A compound with a structural similarity to this compound was radioiodinated for potential use in γ-emission tomography, showing affinity and selectivity for serotonin-5HT2-receptors (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Inhibition of Bacterial Cell Division : 3-Methoxybenzamide, a derivative of this compound, has been shown to inhibit cell division in Bacillus subtilis, implicating its potential as a bactericidal agent (Ohashi, Chijiiwa, Suzuki, Takahashi, Nanamiya, Sato, Hosoya, Ochi, & Kawamura, 1999).

Analgesic Effects : A study on the analgesic effects of 3-methoxybenzamide in rats suggests potential applications in pain management (Sanders, Dill, Dorris, & Miller, 1989).

Antistaphylococcal Properties : Research on alkyl derivatives of 3-methoxybenzamide, closely related to this compound, revealed potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).

Photodynamic Therapy for Cancer Treatment : A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield, which are important for Type II mechanisms in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

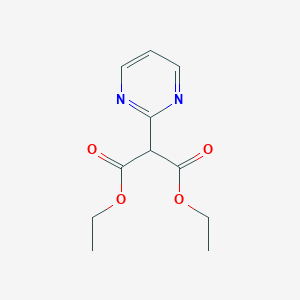

IUPAC Name |

4-bromo-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMZDFBWPAFJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622457 | |

| Record name | 4-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176961-57-2 | |

| Record name | 4-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

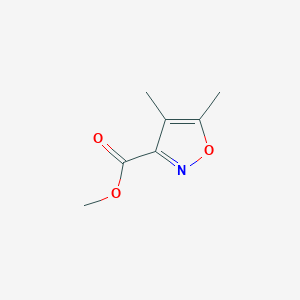

![methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B62656.png)

![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)